2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol
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Overview
Description
2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with methoxy groups and a piperazine moiety linked to a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol typically involves multiple steps:
Formation of the Phenol Core: The phenol core can be synthesized by methoxylation of a suitable precursor, such as 2,6-dimethoxyphenol.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with a suitable linker, such as formaldehyde, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products
Oxidation: Quinones, phenolic derivatives.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar in structure but lacks the piperazine moiety, making it less versatile in medicinal applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine substitution, affecting its chemical reactivity and applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar phenolic structure but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol is unique due to its combination of a phenol core with methoxy groups and a piperazine moiety linked to a phenylcyclohexyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H34N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C25H34N2O3/c1-29-23-16-19(17-24(30-2)25(23)28)18-26-12-14-27(15-13-26)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-7,16-17,21-22,28H,8-15,18H2,1-2H3 |
InChI Key |
TWWDNJKEYPETTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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